molecular formula C20H22F3NO5 B1206888 Triethylene glycol flufenamate CAS No. 30544-48-0

Triethylene glycol flufenamate

Cat. No. B1206888
CAS RN: 30544-48-0
M. Wt: 413.4 g/mol
InChI Key: ZXGVSDYGFHPLNX-UHFFFAOYSA-N
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Description

Triethylene glycol flufenamate is a compound that is not widely documented in the literature. The term seems to refer to a compound derived from triethylene glycol and flufenamic acid . Triethylene glycol (TEG) is a colorless, odorless, and viscous liquid with the molecular formula HOCH2CH2OCH2CH2OCH2CH2OH . It is used as a plasticizer for vinyl polymers and also in air sanitizer products .


Synthesis Analysis

The synthesis of compounds related to triethylene glycol has been documented. For instance, triethylene glycol is prepared commercially as a co-product of the oxidation of ethylene at high temperature in the presence of a silver oxide catalyst, followed by hydration of ethylene oxide . In another study, multi-walled carbon nanotubes (MWCNTs) were functionalized with polyethylene glycol and dithiols in esterification reactions .


Molecular Structure Analysis

The molecular structure of triethylene glycol is well established. It has a molecular weight of 150.1730 and its IUPAC Standard InChI is InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 .


Chemical Reactions Analysis

Triethylene glycol can undergo many of the same reactions as alcohols because they contain the hydroxyl (-OH) functional group . For example, it can react with carboxylic acids, carboxylic acid chlorides, anhydrides, and inorganic acids to produce esters . In a study, the kinetics of oxidation of triethylene glycol by ditelluratoargentate (III) (DTA) in alkaline liquids was investigated .


Physical And Chemical Properties Analysis

Triethylene glycol is a colorless, odorless, and stable liquid with high viscosity and a high boiling point . It is miscible with water, and at standard atmospheric pressure, it has a boiling point of 286.5 °C and a freezing point of -7 °C . It is also soluble in ethanol, acetone, acetic acid, glycerine, pyridine, aldehydes; slightly soluble in diethyl ether; and insoluble in oil, fat, and most hydrocarbons .

Future Directions

While specific future directions for triethylene glycol flufenamate are not available, triethylene glycol itself has been suggested as a potential weapon against future influenza epidemics and pandemics . More research is needed to explore the potential applications and impacts of triethylene glycol flufenamate.

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO5/c21-20(22,23)15-4-3-5-16(14-15)24-18-7-2-1-6-17(18)19(26)29-13-12-28-11-10-27-9-8-25/h1-7,14,24-25H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGVSDYGFHPLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOCCOCCO)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184625
Record name Triethylene glycol flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylene glycol flufenamate

CAS RN

30544-48-0
Record name Triethylene glycol flufenamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylene glycol flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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